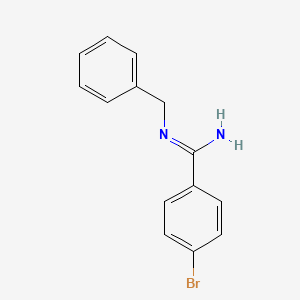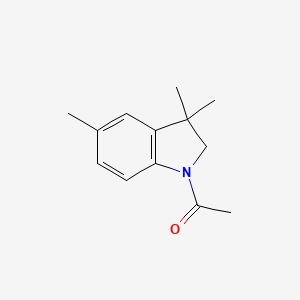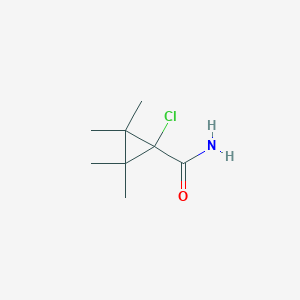
5a-Pregnan-3a-ol-20-one-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Pregnan-3α-ol-20-one-d4: is a deuterated analog of 5α-Pregnan-3α-ol-20-one, a neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) A receptor (GABAA).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Pregnan-3α-ol-20-one-d4 typically involves the deuteration of 5α-Pregnan-3α-ol-20-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of 5α-Pregnan-3α-ol-20-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5α-Pregnan-3α-ol-20-one-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 5α-Pregnan-3α,20-dione using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction to 5α-Pregnan-3α-ol-20-one using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions to introduce halogen atoms at specific positions using reagents like N-bromosuccinimide (NBS)
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light
Major Products:
Oxidation: 5α-Pregnan-3α,20-dione.
Reduction: 5α-Pregnan-3α-ol-20-one.
Substitution: Halogenated derivatives of 5α-Pregnan-3α-ol-20-one
Applications De Recherche Scientifique
Chemistry: 5α-Pregnan-3α-ol-20-one-d4 is used as a reference standard in analytical chemistry for the quantification of neurosteroids in biological samples using techniques such as mass spectrometry .
Biology: In biological research, this compound is used to study the role of neurosteroids in modulating GABAA receptor activity and their effects on neuronal excitability and synaptic transmission .
Medicine: 5α-Pregnan-3α-ol-20-one-d4 has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression due to its modulatory effects on GABAA receptors .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting GABAA receptors and other related pathways .
Mécanisme D'action
5α-Pregnan-3α-ol-20-one-d4 exerts its effects by acting as a positive allosteric modulator of GABAA receptors. It binds to specific sites on the receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
5β-Pregnan-3α-ol-20-one (Pregnanolone): Another neurosteroid with similar modulatory effects on GABAA receptors
5α-Pregnan-3β-ol-20-one: A stereoisomer with different physiological effects
5-Pregnen-3β-ol-20-one: A precursor in the biosynthesis of other neurosteroids
Uniqueness: 5α-Pregnan-3α-ol-20-one-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2,2,2-trideuterio-1-[(3R,5S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20?,21?/m0/s1/i1D3,17D |
Clé InChI |
AURFZBICLPNKBZ-OWFJAXHNSA-N |
SMILES isomérique |
[2H][C@@]1(CCC2C1(CCC3C2CC[C@@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)



![2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111258.png)
![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B14111263.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B14111265.png)
![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111270.png)
![N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14111281.png)
![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111291.png)
![4-[2-(7-Heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B14111293.png)
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14111298.png)
